molecular formula C19H19ClN2O2 B2707647 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide CAS No. 702665-90-5

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2707647
CAS No.: 702665-90-5
M. Wt: 342.82
InChI Key: NBSVSKPUGDLCQT-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro and methoxy group attached to a benzamide core, along with an indole moiety. Its distinct structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Amidation: The resulting amine is then reacted with 2-(2-methylindol-1-yl)ethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-formyl-N-[2-(2-methylindol-1-yl)ethyl]benzamide, while substitution of the chloro group can produce 5-amino-2-methoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 2-chloro-5-methylpyridine
  • ethyl 5-methylindole-2-carboxylate

Uniqueness

Compared to similar compounds, 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide stands out due to its unique combination of functional groups. The presence of both the indole and benzamide moieties provides it with distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-11-14-5-3-4-6-17(14)22(13)10-9-21-19(23)16-12-15(20)7-8-18(16)24-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSVSKPUGDLCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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